molecular formula C15H14F3NO B11847397 2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one

2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one

Katalognummer: B11847397
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: NVNVZOCIMXGXIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one is a compound that belongs to the class of quinoline derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one typically involves the reaction of 2-(trifluoromethyl)quinoline with 2,2-dimethylpropan-1-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 2,2-dimethylpropan-1-one, followed by nucleophilic addition to the quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dimethyl-1-(2-methylquinolin-3-YL)propan-1-one
  • 2,2-Dimethyl-1-(2-chloroquinolin-3-YL)propan-1-one
  • 2,2-Dimethyl-1-(2-fluoroquinolin-3-YL)propan-1-one

Uniqueness

2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Eigenschaften

Molekularformel

C15H14F3NO

Molekulargewicht

281.27 g/mol

IUPAC-Name

2,2-dimethyl-1-[2-(trifluoromethyl)quinolin-3-yl]propan-1-one

InChI

InChI=1S/C15H14F3NO/c1-14(2,3)13(20)10-8-9-6-4-5-7-11(9)19-12(10)15(16,17)18/h4-8H,1-3H3

InChI-Schlüssel

NVNVZOCIMXGXIX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.